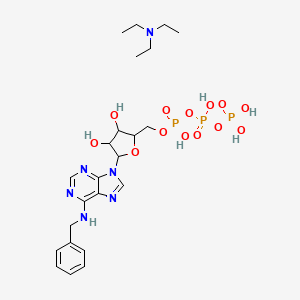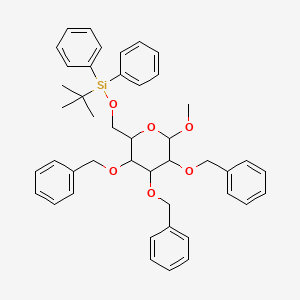
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H12BrFO3. This compound is of interest due to its unique structural features, which include a bromine and fluorine-substituted phenyl ring and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.
Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(4-bromo-2-fluorophenyl)-3-oxobutanoate: Similar structure but with different substitution pattern.
Ethyl 4-(3-chloro-2-fluorophenyl)-3-oxobutanoate: Chlorine instead of bromine.
Ethyl 4-(3-bromo-2-chlorophenyl)-3-oxobutanoate: Chlorine instead of fluorine.
Properties
Molecular Formula |
C12H12BrFO3 |
|---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3 |
InChI Key |
BIJNUCJKHDIXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















